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molecular formula C6H3Cl2N3O B1646351 4,6-Dichloro-2-methoxypyrimidine-5-carbonitrile

4,6-Dichloro-2-methoxypyrimidine-5-carbonitrile

Cat. No. B1646351
M. Wt: 204.01 g/mol
InChI Key: BRJFPNSNFVBIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03975384

Procedure details

from 5-cyano-2,4,6-trichloro-pyrimidine and methanol (reaction time: 20 hours; reaction temperature: 65°C; without potassium carbonate).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([Cl:11])=[N:5][C:6](Cl)=[N:7][C:8]=1[Cl:9])#[N:2].[CH3:12][OH:13]>>[C:1]([C:3]1[C:4]([Cl:11])=[N:5][C:6]([O:13][CH3:12])=[N:7][C:8]=1[Cl:9])#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C(=NC(=NC1Cl)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C(=NC(=NC1Cl)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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